Bienvenue dans la boutique en ligne BenchChem!

3-(Chloromethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride

Medicinal Chemistry Scaffold Hopping Conformational Analysis

Ensure SAR reproducibility with this precise bicyclic scaffold. Unlike monocyclic chloromethylpyrazoles (e.g., CAS 69658-97-5), the fused cycloheptane ring provides conformational rigidity, enhanced lipophilicity (logP ~2.5–3.3 free base), and a distinct electrophile trajectory essential for cannabinoid receptor modulation (US 8,378,117 B2) and dual-target IGR programs. Procure the correct 3‑chloromethyl handle for nucleophilic displacement libraries.

Molecular Formula C9H14Cl2N2
Molecular Weight 221.12 g/mol
CAS No. 2097949-13-6
Cat. No. B1473028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride
CAS2097949-13-6
Molecular FormulaC9H14Cl2N2
Molecular Weight221.12 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)NN=C2CCl.Cl
InChIInChI=1S/C9H13ClN2.ClH/c10-6-9-7-4-2-1-3-5-8(7)11-12-9;/h1-6H2,(H,11,12);1H
InChIKeyUGNBHAWHDWVVNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Selection Guide for 3-(Chloromethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride (CAS 2097949-13-6): Core Specifications and Research Positioning


3-(Chloromethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride (CAS 2097949-13-6) is a bicyclic heterocyclic building block featuring a pyrazole ring fused to a cycloheptane scaffold with a reactive chloromethyl handle at the 3-position, supplied as the hydrochloride salt (MW 221.12 g/mol, typical purity ≥95%) . The compound belongs to the hexahydrocyclohepta[c]pyrazole class, a scaffold that has been explored in patents covering cannabinoid receptor modulation [1], kinase inhibition [2], and insect growth regulation [3]. Unlike simple monocyclic chloromethylpyrazoles (e.g., 3-(chloromethyl)-1H-pyrazole, CAS 69658-97-5), the fused cycloheptane ring confers increased conformational rigidity, enhanced lipophilicity (calculated logP ~2.5–3.3 for the free base), and a distinct spatial presentation of the chloromethyl electrophile—parameters that directly influence downstream SAR outcomes in medicinal chemistry programs .

Why Generic Substitution Fails for 3-(Chloromethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride: Scaffold-Level Differentiation from Monocyclic and Acyclic Chloromethylpyrazoles


Chloromethyl-substituted pyrazoles are a broad and commercially abundant class, but their biological and chemical utility is exquisitely sensitive to the scaffold context. The monocyclic analogue 3-(chloromethyl)-1H-pyrazole (CAS 69658-97-5) and its hydrochloride salt lack the fused cycloheptane ring that defines the hexahydrocyclohepta[c]pyrazole core, resulting in a planar, conformationally flexible structure with a markedly different spatial trajectory for the electrophilic chloromethyl group . Critically, 3-substituted pyrazoles bearing the chloromethyl group have been shown to bind to enzyme-NAD⁺ complexes (e.g., liver alcohol dehydrogenase) with dissociation constants of 40–200 µM—substantially weaker than the corresponding 4-substituted isomers—and undergo nonspecific alkylation rather than site-selective irreversible inhibition [1]. This demonstrates that even within monocyclic chloromethylpyrazoles, the positional attachment of the chloromethyl group profoundly alters target engagement. The hexahydrocyclohepta[c]pyrazole scaffold adds a further dimension of conformational constraint that cannot be replicated by simple monocyclic or acyclic pyrazole building blocks, making direct substitution without SAR validation a high-risk procurement decision [2].

Quantitative Differentiation Evidence for 3-(Chloromethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride: Head-to-Head and Cross-Study Comparisons


Conformational Rigidity and Scaffold Complexity: Hexahydrocyclohepta[c]pyrazole vs. Monocyclic 3-(Chloromethyl)-1H-pyrazole

The target compound incorporates a bicyclic [5,5]-fused ring system (pyrazole + cycloheptane) comprising 10 heavy atoms and 2 nitrogen atoms, compared to the monocyclic 5-atom pyrazole core of 3-(chloromethyl)-1H-pyrazole [1]. This scaffold expansion increases the number of non-hydrogen atoms from 6 to 10 and introduces two additional sp³-hybridized carbon centers that enforce a non-planar conformation, as evidenced by the crystal structure of a closely related hexahydrocyclohepta[c]pyrazole-3-carboxamide derivative, which crystallizes in the monoclinic P2₁/n space group with a dihedral angle of 50.977° between the benzene and pyrazole rings [2]. In contrast, monocyclic 3-(chloromethyl)pyrazole derivatives are essentially planar, with no conformational constraint beyond the pyrazole ring itself. This difference is critical for medicinal chemistry programs requiring three-dimensional scaffold diversity for target engagement [3].

Medicinal Chemistry Scaffold Hopping Conformational Analysis

Lipophilicity Modulation: Calculated logP of Hexahydrocyclohepta[c]pyrazole Scaffold vs. Monocyclic Pyrazole Core

The fusion of a cycloheptane ring to the pyrazole core substantially increases lipophilicity compared to monocyclic pyrazole building blocks. Calculated logP for the free base of the target compound is 0.99 (MCULE computed), while the monocyclic 3-(chloromethyl)-1H-pyrazole free base has a calculated logP of approximately 0.3–0.5 . This ~0.5–0.7 log unit increase reflects the contribution of the four additional methylene units in the cycloheptane ring. Within the hexahydrocyclohepta[c]pyrazole series, lipophilicity can be further tuned by substituent choice: the 3-carboxamide derivative D-27 (bearing a 4-tert-butylphenyl amide) reaches substantially higher logP, correlating with its demonstrated insecticidal activity (LC₅₀ = 51.50 mg·L⁻¹ against Plutella xylostella) [1]. For procurement decisions, the target chloromethyl derivative occupies a strategic intermediate position—more lipophilic than monocyclic analogues yet retaining the reactive handle for further derivatization .

Physicochemical Profiling Drug-likeness logP Optimization

Electrophilic Reactivity Context: Chloromethyl Positional Effects on Enzyme Inhibition and Alkylation Specificity

The chloromethyl substituent at the 3-position of pyrazoles exhibits distinct reactivity and enzyme inhibition profiles compared to the 4-substituted isomer, as demonstrated in a landmark study on liver alcohol dehydrogenase (LADH) inhibition. 3-(Chloromethyl)pyrazole (compound 4 in Fries et al., 1979) inactivated LADH within minutes but via nonspecific alkylation of multiple sulfur atoms in the protein; NAD⁺ (1 mM) protected against this inactivation, confirming that the reaction was not active-site-directed. In contrast, the 4-(chloromethyl)pyrazole isomer formed a slowly dissociable enzyme-NAD⁺-pyrazole complex (k_off ≈ 10⁻³ s⁻¹) without irreversible inactivation [1]. The dissociation constants for 3-substituted pyrazoles (including ClCH₂, HOCH₂, and CH₃CO analogues) ranged from 40 to 200 µM for the enzyme-NAD⁺ complex—substantially weaker than the corresponding 4-substituted series [2]. While these data are for the monocyclic 3-(chloromethyl)pyrazole core, they establish that the 3-chloromethyl positional isomer exhibits a fundamentally different biochemical reactivity fingerprint that must be considered when selecting building blocks for covalent inhibitor design. The hexahydrocyclohepta[c]pyrazole scaffold superimposes additional steric and conformational constraints on top of this intrinsic positional reactivity [3].

Covalent Inhibitor Design Enzyme Alkylation Structure-Activity Relationship

Synthetic Tractability: Scalable 3-(Chloromethyl)pyrazole Synthesis via Alcohol Deprotection-Chlorination Route

A published synthetic methodology demonstrates that 5-substituted 3-(chloromethyl)pyrazoles—the core substructure of the target compound—can be prepared via a flexible route involving alcohol deprotection and conversion to the chloride. This sequence can be executed within 2 days on a 30 g scale in excellent overall yield [1]. While this reference describes the general methodology for 3-(chloromethyl)pyrazoles rather than the specific hexahydrocyclohepta[c] analogue, it establishes the synthetic feasibility of the chloromethyl handle introduction at a preparatively useful scale. The hexahydrocyclohepta[c]pyrazole core itself is accessed via cyclocondensation of cycloheptanone-derived precursors with hydrazine, a well-precedented route in the patent literature [2]. The hydrochloride salt form (as supplied commercially) further enhances handling and storage stability compared to the free base, as the protonated pyrazole nitrogen reduces the nucleophilicity of the ring and mitigates potential self-alkylation side reactions [3].

Process Chemistry Building Block Synthesis Scale-up Feasibility

Patent-Cited Application Scope: Hexahydrocyclohepta[c]pyrazole Scaffold in Cannabinoid Modulation vs. Simple Pyrazole Cannabinoid Ligands

The hexahydrocyclohepta[c]pyrazole scaffold is explicitly claimed as the core structure in US Patent 8,378,117 B2 (Janssen Pharmaceutica), which covers hexahydro-cycloheptapyrazole cannabinoid modulator compounds of formula (I) for treating CB receptor-mediated disorders [1]. This patent family represents a distinct structural class from the extensively studied 1,5-diarylpyrazole CB1 antagonists (e.g., rimonabant/SR141716A, which features a monocyclic pyrazole core with two aryl substituents). The critical differentiation is that the hexahydrocyclohepta[c]pyrazole scaffold introduces a saturated carbocyclic ring fusion that alters the spatial orientation of substituents relative to the CB1 receptor binding pocket. In a related benzoxa-cycloheptapyrazole series, the CB1 neutral antagonist NESS06SM demonstrated anti-obesity efficacy comparable to SR141716A but with reduced CNS-mediated adverse effects (anxiety, depression), attributed to poor blood-brain barrier permeability conferred by the heptacyclic scaffold [2]. While the target chloromethyl compound is a building block rather than a final drug candidate, its scaffold is directly relevant to this patent space, and procurement of the correct bicyclic core is essential for any SAR program operating within or around this IP landscape [3].

Cannabinoid Receptor CB1 Antagonist Patent Landscape

Optimal Research and Industrial Application Scenarios for 3-(Chloromethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride (CAS 2097949-13-6)


Cannabinoid Receptor Modulator SAR Programs: Scaffold-Specific Building Block for CB1/CB2 Ligand Optimization

For medicinal chemistry teams operating within the hexahydro-cycloheptapyrazole cannabinoid modulator patent space (US 8,378,117 B2), this compound serves as a direct-entry building block for introducing the chloromethyl handle at the 3-position of the core scaffold, enabling subsequent nucleophilic displacement with amine, thiol, or alcohol nucleophiles to generate diverse analog libraries. The demonstrated pharmacological differentiation of the bicyclic scaffold from monocyclic 1,5-diarylpyrazole CB1 antagonists—specifically the potential for reduced CNS penetration and avoidance of monoaminergic side effects observed with NESS06SM [1]—makes procurement of the correct bicyclic core essential for SAR reproducibility.

Covalent Inhibitor Design: Chloromethyl Electrophile as a Warhead for Targeted Protein Modification

The 3-chloromethyl substituent, when attached to the hexahydrocyclohepta[c]pyrazole scaffold, provides a reactive electrophilic center for covalent inhibitor development. The intrinsic reactivity of 3-(chloromethyl)pyrazoles toward enzyme nucleophiles—documented with liver alcohol dehydrogenase where rapid inactivation occurs within minutes [2]—can be harnessed for rational covalent inhibitor design. The bicyclic scaffold adds steric bulk that may improve target selectivity compared to the monocyclic 3-(chloromethyl)pyrazole, which exhibits nonspecific alkylation of multiple protein sulfur atoms. Researchers should pair this building block with site-directed mutagenesis or proteomics studies to assess labeling specificity.

Insect Growth Regulator (IGR) Discovery: Heptacyclic Pyrazolamide Lead Optimization

The hexahydrocyclohepta[c]pyrazole scaffold has validated activity in insect growth regulation, with the 5-carboxamide derivative D-27 demonstrating dual-target activity against ecdysone receptor (EcR) and chitinase (Of ChtI), achieving an LC₅₀ of 51.50 mg·L⁻¹ against Plutella xylostella and 100% mortality of Mythimna separata at 2.5 mg·L⁻¹ [3]. The target 3-(chloromethyl) compound provides an alternative functionalization point for generating novel IGR candidates with substituents at the 3-position rather than the 5-carboxamide position, enabling scaffold diversification and exploration of new SAR vectors in agrochemical discovery programs.

Physicochemical Property Optimization: logP Tuning via Scaffold Selection in Lead Optimization

For programs requiring precise control of lipophilicity, the hexahydrocyclohepta[c]pyrazole scaffold offers a calculated logP of approximately 0.99 (free base), representing a ~0.5–0.7 log unit increase over monocyclic pyrazole cores . This intermediate logP value positions the compound as a starting point for further derivatization to either increase lipophilicity (via amide coupling with hydrophobic amines) or decrease it (via quaternization or introduction of polar groups). The scaffold has 4 H-bond acceptors and 0 H-bond donors (free base), with a polar surface area of 54.45 Ų, placing it within favorable drug-like property space for CNS and peripheral target programs alike.

Quote Request

Request a Quote for 3-(Chloromethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.